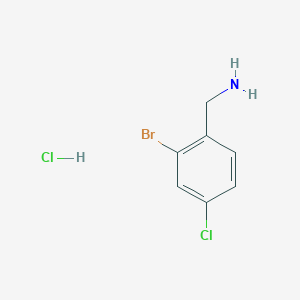

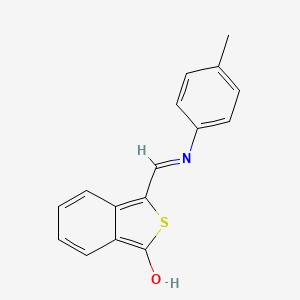

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Histone Deacetylase Inhibitors

Compounds with benzamide functionality, like MGCD0103, are explored for their potential as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis. These inhibitors selectively target HDACs, affecting gene expression and inducing cell cycle arrest. MGCD0103, an orally bioavailable isotype-selective small molecule, has entered clinical trials highlighting its anticancer prospects (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including benzamide-linked structures, are evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for developing treatments for conditions like Alzheimer's disease. Enhancements in activity have been observed with the introduction of bulky moieties and modifications at the nitrogen atom of benzamide (Sugimoto et al., 1990).

Antiarrhythmic Activity

N-(piperidylalkyl)trifluoroethoxybenzamides have been synthesized and evaluated for their oral antiarrhythmic activity. These compounds, particularly those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, exhibit significant potency. Their activity is influenced by the basicity of the amine nitrogen and the structural link between the heterocycle and amide nitrogen (Banitt et al., 1977).

Cyclization Studies

The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under various conditions, including the action of gaseous hydrogen chloride and electron impact, has been studied. This research could provide insights into the synthesis and reactivity of complex benzamide derivatives (Kazaryants et al., 2011).

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-13-14-9-11-24(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCMWAQIMHTVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)

acetyl}amino)benzoate](/img/structure/B2820842.png)

![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)